molecular formula C14H17N3 B11744111 N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11744111
M. Wt: 227.30 g/mol
InChI Key: ZXLPCIZIVOUHGP-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1H-pyrazol-5-amine

  • Shares the 1-methyl and 5-N-benzylamine substituents.
  • Lacks the cyclopropyl group, resulting in reduced steric hindrance and altered electronic properties.

1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

  • Features a cyclopropyl group but attaches it via an ethyl chain rather than direct bonding to the pyrazole ring.
  • Demonstrates how alkyl chain length influences molecular geometry and intermolecular interactions.

Diverse Pyrazole-Based Compounds

  • Compounds such as 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (BBL035029) and 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine (BBL035218) highlight the versatility of nitrogen-containing heterocycles in medicinal and materials chemistry.

The target compound’s combination of a rigid cyclopropyl ring and a flexible benzylamine group creates a hybrid structure with potential applications in drug discovery, where such balance between lipophilicity and solubility is often critical.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C14H17N3/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11/h2-6,9,12,15H,7-8,10H2,1H3

InChI Key

ZXLPCIZIVOUHGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and amino group undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedReference
Amino Group Oxidation H₂O₂ (30%) in acetic acid, 50–60°CN-Oxide derivatives
Ring Oxidation KMnO₄ in acidic mediumPyrazole-5-carboxylic acid analogs
  • Key Findings :

    • Oxidation of the amino group produces N-oxide intermediates, which can further react to form nitroso derivatives under prolonged exposure.

    • Ring oxidation occurs preferentially at the 5-position due to electron-donating effects of the cyclopropyl group.

Reduction Reactions

Reductive modifications target the benzyl group and pyrazole ring:

Reaction TypeReagents/ConditionsProducts FormedReference
Benzyl Group Reduction H₂, Pd/C (10%) in ethanol, 25°C3-cyclopropyl-1-methylpyrazol-5-amine
Ring Hydrogenation NaBH₄ in THF, 0°CPartially saturated pyrazoline analogs
  • Key Findings :

    • Catalytic hydrogenation removes the benzyl group selectively without affecting the cyclopropyl ring.

    • Partial hydrogenation of the pyrazole ring yields pyrazolines, which exhibit distinct conformational flexibility.

Substitution Reactions

The amino group and pyrazole ring participate in nucleophilic and electrophilic substitutions:

Reaction TypeReagents/ConditionsProducts FormedReference
Nucleophilic Aromatic Substitution NaNO₂, HCl (0–5°C)Diazonium salts for coupling reactions
Electrophilic Substitution Br₂ in CH₂Cl₂, FeCl₃ catalyst4-bromo-pyrazole derivatives
  • Key Findings :

    • Diazotization of the amino group enables coupling with phenols or amines to form azo compounds .

    • Bromination occurs at the 4-position of the pyrazole ring due to steric hindrance from the benzyl group.

Acylation and Alkylation

The amino group reacts with acylating and alkylating agents:

Reaction TypeReagents/ConditionsProducts FormedReference
Acylation Acetyl chloride, Et₃N in DCMN-acetylated pyrazole derivatives
Alkylation CH₃I, K₂CO₃ in DMFN-methylated analogs
  • Key Findings :

    • Acylation enhances solubility in organic solvents but reduces biological activity due to decreased nucleophilicity.

    • Alkylation with methyl iodide produces quaternary ammonium salts under basic conditions.

Cyclization Reactions

The cyclopropyl group facilitates intramolecular cyclization:

Reaction TypeReagents/ConditionsProducts FormedReference
Ring Expansion Cu(OAc)₂, DMF, 80°CBicyclic pyrazolo[1,5-a]pyrimidines
Cross-Coupling Pd(PPh₃)₄, aryl halidesBiaryl-pyrazole hybrids
  • Key Findings :

    • Copper-catalyzed cyclization forms fused heterocycles, expanding structural diversity .

    • Suzuki-Miyaura cross-coupling introduces aryl groups at the 4-position.

Stability and Degradation

The compound shows sensitivity to specific conditions:

ConditionObservationMechanismReference
Acidic HydrolysisDegradation to cyclopropanecarboxylic acidRing-opening via protonation
UV ExposureFormation of dimeric byproductsRadical-mediated coupling

Comparative Reactivity

A comparison with related pyrazole derivatives highlights unique features:

CompoundReactivity DifferencesReference
3-cyclopropyl-1H-pyrazol-5-amine Lacks benzyl group; faster oxidation kinetics
N-ethyl analogs Reduced steric hindrance; higher substitution rates

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives have been evaluated for their antimicrobial properties. A study synthesized novel substituted pyrazol-5-amines, which were tested against standard strains of both Gram-positive and Gram-negative bacteria as well as fungal strains. Among the tested compounds, some exhibited potent antibacterial and antifungal activities, indicating their potential as therapeutic agents against infections .

Anticancer Properties

Research has also focused on the anticancer potential of pyrazole derivatives. For instance, modifications of related compounds have shown promising results against various cancer cell lines. The structure–activity relationship studies revealed that specific substitutions could enhance potency and selectivity towards cancer cells. Compounds similar to this compound have demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 .

Organic Synthesis

This compound serves as a versatile scaffold in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes. The compound can be synthesized through multiple routes involving cyclopropyl hydrazine and other precursors, showcasing its utility in developing new bioactive molecules.

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have indicated that specific modifications at the benzyl or cyclopropyl moieties can significantly influence the compound's efficacy against various biological targets. For example, altering substituents on the pyrazole ring has been shown to enhance antimicrobial activity or improve pharmacokinetic properties .

Case Study 1: Antimicrobial Evaluation

A series of substituted pyrazol derivatives were synthesized and screened for their antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives exhibited higher potency than standard antibiotics like streptomycin, suggesting their potential role in treating resistant infections .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
9dHighModerate
9gModerateHigh
9hHighLow

Case Study 2: Anticancer Activity

In a study examining the anticancer effects of pyrazole derivatives, this compound was modified to enhance its activity against ovarian cancer cells (OVCAR-8). The lead compound showed over 85% growth inhibition at specific concentrations, indicating its potential as a chemotherapeutic agent .

CompoundCell LinePercent Growth Inhibition
Compound AOVCAR-885%
Compound BSNB-1986%
Compound CHOP-9275%

Mechanism of Action

The mechanism of action of N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₄H₁₇N₃ 227.31 g/mol Benzyl (N5), cyclopropyl (C3), methyl (N1) High lipophilicity; potential metabolic stability due to cyclopropyl
1-Benzyl-5-methyl-1H-pyrazol-3-amine C₁₁H₁₃N₃ 187.24 g/mol Benzyl (N1), methyl (C5) Lower steric hindrance; used in pharmacophore design
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 g/mol Ethyl (N5), pyridinyl (C3) Enhanced solubility due to pyridine; potential CNS activity
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₄H₁₄N₄ 250.30 g/mol Phenyl (N1), pyridinyl (C3) High aromaticity; possible π-π stacking in binding interactions
N,1,3-Trimethyl-1H-pyrazol-5-amine C₆H₁₁N₃ 125.17 g/mol Methyl (N1, N5, C3) Simple structure; used as a precursor in acetylated derivatives

Physicochemical and Pharmacological Insights

  • Lipophilicity : The benzyl and cyclopropyl groups in the target compound increase logP compared to N,1,3-trimethyl derivatives, suggesting better membrane permeability .
  • Hydrogen Bonding: Pyrazol-5-amine derivatives exhibit strong NH donor capabilities, but steric effects from the cyclopropyl group may reduce hydrogen-bonding efficiency compared to smaller substituents (e.g., methyl) .

Key Research Findings

  • Metabolic Stability : Cyclopropyl-containing pyrazoles demonstrate resistance to oxidative metabolism in hepatic microsomes, a critical advantage in drug design .
  • Crystallography : SHELX software has been widely used to resolve crystal structures of similar compounds, highlighting the role of hydrogen-bonding networks in solid-state packing .

Biological Activity

N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the benzyl and cyclopropyl groups contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The compound has shown potential as an inhibitor for various cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, it has been reported that derivatives of pyrazole can inhibit CDK16 with an EC50 value as low as 33 nM, indicating potent cellular activity .

The mechanism involves the formation of hydrogen bonds and other interactions between the compound and the active sites of target enzymes. The structural modifications, such as the introduction of the benzyl group, enhance binding affinity and specificity towards these targets .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A series of related compounds were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, several derivatives exhibited significant antibacterial activity, with some showing IC50 values in the low micromolar range .

CompoundTarget BacteriaIC50 (µM)
9dStaphylococcus aureus5.0
9gEscherichia coli4.5
9hPseudomonas aeruginosa6.0

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound derivatives have shown anti-inflammatory properties. For example, compounds have been reported to inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values as low as 42 nM . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring significantly influence the biological activity of these compounds. The introduction of different substituents on the benzyl group or variations in the cyclopropyl moiety can enhance potency or selectivity for specific biological targets.

Key Findings from SAR Studies:

  • Benzyl Substituents : Variations in the benzyl group can lead to different binding affinities for kinases.
  • Cyclopropyl Influence : The steric effects introduced by the cyclopropyl group can enhance selectivity against off-target interactions.
  • Nitro vs Amino Groups : Compounds with amino substitutions have shown improved biological profiles compared to their nitro counterparts .

Case Studies

Several studies have highlighted the efficacy of this compound in cellular models:

  • Cell Cycle Arrest : In a study assessing cell viability, it was found that treatment with pyrazole derivatives resulted in G2/M phase cell cycle arrest across various concentrations, suggesting a robust mechanism for inhibiting cell proliferation .
  • In Vivo Efficacy : Animal models demonstrated that certain pyrazole derivatives significantly reduced tumor growth rates when administered at therapeutic doses, further supporting their potential as anticancer agents.

Q & A

Q. How to design toxicity and selectivity studies for lead optimization?

  • Methodology : Test cytotoxicity on mammalian cell lines (e.g., HEK293) using MTT assays. Calculate selectivity index (SI = IC50, mammalian_{50,\ mammalian}/MIC50, bacterial_{50,\ bacterial}).
  • Target : SI >10 indicates therapeutic potential. Derivatives with bulky substituents (e.g., 9h) show reduced cytotoxicity .

Methodological Notes

  • Data Validation : Cross-reference NMR/IR data with synthetic intermediates (e.g., unsubstituted pyrazole core) to confirm functionalization .
  • Statistical Analysis : Use ANOVA to compare MIC values across replicates; p < 0.05 indicates significance .
  • Software Tools : SHELX for crystallography , Gaussian for DFT calculations, and PyMOL for docking visualizations .

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